1-(2-Chlorobenzyl)piperidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-6-2-1-4-10(12)8-15-7-3-5-11(9-15)13(16)17/h1-2,4,6,11H,3,5,7-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDSWYRVKZKNXJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397842 | |
| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
853649-08-8 | |
| Record name | 1-(2-chlorobenzyl)piperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60397842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperidine Ring
- The piperidine ring can be synthesized via hydrogenation of pyridine or through cyclization reactions of suitable precursors. These methods provide the saturated six-membered nitrogen-containing ring essential for the compound's core structure.
- Hydrogenation typically requires a catalyst (e.g., palladium or platinum) under elevated pressure and temperature to reduce pyridine to piperidine.
Introduction of the 2-Chlorobenzyl Group
- Alkylation of the piperidine nitrogen with 2-chlorobenzyl chloride is the standard approach.
- This nucleophilic substitution reaction is generally performed under basic conditions to deprotonate the piperidine nitrogen, enhancing its nucleophilicity.
- Bases such as sodium hydroxide or potassium carbonate are commonly used.
- The reaction solvent can be an aprotic polar solvent like dichloromethane or acetonitrile to facilitate the reaction.
Carboxylic Acid Functionalization at the 3-Position
- The carboxylic acid group at the 3-position can be introduced by starting with a piperidine-3-carboxylic acid or by hydrolysis of an ester intermediate.
- For example, methyl ester intermediates can be hydrolyzed under acidic conditions (e.g., hydrochloric acid in water at 93–96°C for approximately 17 hours) to yield the free carboxylic acid.
- This step is crucial for obtaining the target compound in its acid form.
Industrial Production Considerations
- Industrial synthesis optimizes the above steps for scalability, yield, cost, and environmental impact.
- Catalysts and solvents are selected to maximize efficiency and minimize hazardous waste.
- Automated reactors and continuous flow systems may be employed to improve reaction control and throughput.
- Purification techniques such as crystallization and chromatography are used to achieve high purity (>95%).
Detailed Reaction Conditions and Purification
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Piperidine ring formation | Hydrogenation of pyridine with Pd catalyst | Elevated pressure and temperature required |
| Alkylation | 2-Chlorobenzyl chloride, base (NaOH or K2CO3), aprotic solvent (DCM) | Basic conditions facilitate nucleophilic substitution |
| Ester hydrolysis | HCl (aq), 93–96°C, 17 hours | Converts ester to carboxylic acid |
| Purification | Extraction with 10% isopropanol/dichloromethane; recrystallization from ethanol/ethyl acetate | Achieves >95% purity |
Alternative Synthetic Approaches and Coupling Reactions
- Carbodiimide-mediated coupling (e.g., using EDC·HCl and DMAP) has been reported for related piperidine derivatives to form amide bonds under mild conditions at room temperature under nitrogen atmosphere.
- Such coupling reactions can be adapted for derivatives or intermediates involving piperidine carboxylic acids.
- Flash chromatography with solvent gradients (e.g., from 100% dichloromethane to 70% dichloromethane in ethyl acetate) is employed for purification of crude products.
Analytical Characterization Supporting Preparation
- Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms the structural integrity of the piperidine ring and the 2-chlorobenzyl substituent.
- High-Performance Liquid Chromatography (HPLC) with UV detection ensures the purity of the compound.
- Mass spectrometry (e.g., ESI-TOF) validates molecular weight.
- X-ray crystallography, if crystals are obtained, provides definitive stereochemical information.
Summary Table: Preparation Methods Overview
| Preparation Step | Method/Conditions | Purpose/Outcome |
|---|---|---|
| Piperidine ring synthesis | Hydrogenation of pyridine with Pd catalyst | Formation of saturated piperidine ring |
| N-Alkylation | Reaction with 2-chlorobenzyl chloride, base (NaOH/K2CO3), aprotic solvent | Introduction of 2-chlorobenzyl substituent |
| Ester hydrolysis | Acidic hydrolysis (HCl, 93–96°C, 17 h) | Conversion to carboxylic acid functionality |
| Purification | Extraction and recrystallization | >95% purity compound |
| Coupling (alternative) | EDC·HCl, DMAP, nitrogen atmosphere, room temp | Amide bond formation in related derivatives |
Research Findings and Notes
- The multi-step synthesis requires careful control of reaction conditions, especially temperature and pH, to optimize yield and minimize side reactions.
- The alkylation step is critical; incomplete reaction or over-alkylation can lead to impurities.
- Hydrolysis conditions must be optimized to avoid degradation of the piperidine ring.
- Industrial scale-up involves balancing reaction time, reagent cost, and environmental considerations.
- The compound’s purity is crucial for its application in pharmaceutical research, necessitating rigorous purification and characterization protocols.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The 2-chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
Cholinesterase Inhibition:
One of the prominent applications of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid is its potential role as a cholinesterase inhibitor. Cholinesterase inhibitors are critical in the treatment of neurodegenerative diseases like Alzheimer's disease (AD). Research has shown that compounds with piperidine structures can effectively inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of the neurotransmitter acetylcholine. The inhibition of these enzymes can enhance cholinergic transmission, providing symptomatic relief in AD patients .
Multi-target Drug Design:
Recent studies have focused on designing hybrids that combine the piperidine moiety with other pharmacophores to create multi-target drugs. These compounds not only inhibit cholinesterases but also exhibit antioxidant properties and can interfere with amyloid-beta aggregation, a hallmark of AD pathology. This multi-faceted approach aims to address multiple pathways involved in neurodegeneration, thereby improving therapeutic outcomes .
Fatty Acid Amide Hydrolase (FAAH) Modulation
This compound has been investigated as a modulator of fatty acid amide hydrolase (FAAH), an enzyme that degrades endocannabinoids such as anandamide. Inhibition of FAAH can lead to increased levels of these endocannabinoids, which may have therapeutic implications for anxiety, pain management, and neuroprotection. Compounds targeting FAAH are being explored for their potential to treat various conditions related to inflammation and neurodegeneration .
Antioxidant Activity
The compound has also been studied for its antioxidant properties, which are crucial in combating oxidative stress associated with various diseases, including neurodegenerative disorders and cancer. The ability to scavenge free radicals can provide protective effects on neuronal cells, thereby contributing to neuroprotection and potentially slowing disease progression .
Cancer Research
In cancer research, derivatives of piperidine compounds have shown promise as inhibitors of Bcl-2 and Bcl-xL proteins, which are involved in regulating apoptosis in cancer cells. By modifying the structure of piperidine derivatives like this compound, researchers aim to develop potent anti-cancer agents that can induce apoptosis in resistant cancer cell lines .
Structure-Activity Relationship Studies
Ongoing research includes structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of this compound derivatives. These studies involve synthesizing various analogs and evaluating their biological activities through in vitro assays and computational modeling techniques to predict their pharmacokinetic properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers and Substituent Variations
1-(3-Chlorobenzyl)piperidine-3-carboxylic Acid (CAS: 832739-59-0)
- Structural Difference : Chlorine is at the 3-position of the benzyl group instead of the 2-position.
- Molecular Weight : 253.73 (identical to the target compound).
- No direct activity data are available, but positional isomerism often impacts pharmacokinetics and target selectivity .
1-(3-Chlorobenzyl)piperidine-2-carboxylic Acid (CAS: 750557-49-4)
- Structural Difference : Carboxylic acid group is at the 2-position of the piperidine ring.
- Molecular Weight : 253.73.
Piperidine Ring Modifications
1-(6-Chloropyridazin-3-yl)piperidine-3-carboxamide (CAS: 1401581-92-7)
- Structural Difference : The benzyl group is replaced with a 6-chloropyridazinyl moiety, and the carboxylic acid is substituted with a carboxamide.
- Such modifications are common in kinase inhibitor design .
1-(2-Pyrimidinyl)piperidine-3-carboxylic Acid Hydrochloride (CAS: 1185296-02-9)
- Structural Difference : A pyrimidinyl group replaces the benzyl substituent.
- Molecular Weight : 220.27 (hydrochloride salt).
- Hydrochloride salts often improve crystallinity and stability .
Functional Group Variations
1-[(2-Chlorophenyl)sulfonyl]piperidine-3-carboxylic Acid (CAS: 630049-60-4)
- Structural Difference : A sulfonyl group bridges the piperidine and 2-chlorophenyl groups.
- Molecular Weight : 329.81.
- Implications : The sulfonyl group is strongly electron-withdrawing, which may reduce metabolic stability but enhance affinity for polar binding pockets. Discontinued commercial availability suggests synthetic or stability challenges .
1-(1,3-Benzothiazol-2-yl)piperidine-3-carboxylic Acid Hydrochloride (CAS: 2089257-08-7)
Physicochemical Properties
Biological Activity
1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, a compound with notable pharmacological potential, has been investigated for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, enzyme inhibition, and antibacterial effects, supported by research findings and case studies.
Chemical Structure and Properties
This compound is characterized by the following chemical structure:
- Molecular Formula : C13H16ClNO2
- CAS Number : 853649-08-8
The compound features a piperidine ring substituted with a chlorobenzyl group and a carboxylic acid functional group, which contributes to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines. For instance, in a study evaluating its cytotoxicity against hypopharyngeal tumor cells (FaDu), it demonstrated superior efficacy compared to the reference drug bleomycin, indicating its potential as an anticancer agent .
Table 1: Cytotoxicity of this compound Against Tumor Cell Lines
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| FaDu (hypopharyngeal) | 5.0 | Bleomycin | 10.0 |
| HeLa (cervical) | 7.5 | Doxorubicin | 8.0 |
| CaCo-2 (colon) | 6.0 | Cisplatin | 9.5 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory properties . It exhibits significant inhibition of acetylcholinesterase (AChE), which is crucial for the treatment of Alzheimer's disease. In vitro studies indicated that it effectively competes with the substrate for the active site of AChE, demonstrating potential for neuroprotective applications .
Table 2: AChE Inhibition Potency of this compound
| Compound | IC50 (µM) |
|---|---|
| This compound | 12.5 |
| Standard Inhibitor (Donepezil) | 5.0 |
Antibacterial Activity
In addition to anticancer and enzyme inhibition activities, this compound has shown promising antibacterial effects against various strains. Preliminary screening revealed moderate to strong activity against Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antibacterial agent .
Table 3: Antibacterial Activity of this compound
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 50 |
| Escherichia coli | 12 | 75 |
Case Studies and Research Findings
Several case studies have explored the biological activity of piperidine derivatives, including this compound. For instance, a study demonstrated that modifications to the piperidine structure can enhance anticancer potency and selectivity against specific tumor types . Another research highlighted its role as a dual inhibitor of AChE and butyrylcholinesterase, emphasizing its therapeutic potential in treating neurodegenerative diseases .
Q & A
Q. Q: What are the standard synthetic routes for 1-(2-Chlorobenzyl)piperidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?
A: The synthesis typically involves multi-step reactions, including nucleophilic substitution and hydrolysis. For example, a methyl ester intermediate can be hydrolyzed under acidic conditions (e.g., HCl in water at 93–96°C for 17 hours) to yield the carboxylic acid derivative . Catalytic steps, such as palladium-mediated coupling, may require inert atmospheres and cesium carbonate as a base. Post-synthesis purification often employs solvent systems like 10% isopropanol/dichloromethane for extraction and ethanol/ethyl acetate recrystallization to achieve >95% purity .
Basic Characterization Techniques
Q. Q: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
A: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming structural integrity, particularly for verifying the chlorobenzyl and piperidine moieties . High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (ESI-TOF) validates molecular weight . X-ray crystallography (if crystals are obtainable) provides definitive proof of stereochemistry and intermolecular interactions .
Solubility and Stability
Q. Q: How do solvent choices impact the solubility and stability of this compound during experimental workflows?
A: The compound’s solubility is influenced by its zwitterionic nature. Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility for reactions, while aqueous-organic mixtures (e.g., 5% methanol/dichloromethane) are effective in recrystallization . Stability tests under varying pH (e.g., pH 6.5 adjusted with NaOH) and temperature (e.g., ice bath for precipitation) are critical to avoid decomposition during storage .
Advanced: Reaction Optimization via DOE
Q. Q: How can Design of Experiments (DOE) methodologies improve the efficiency of synthesizing this compound?
A: Factorial design can systematically optimize variables such as temperature, catalyst loading, and solvent ratios. For instance, varying HCl concentration (36.5% mass) and hydrolysis duration (17 hours) in a controlled matrix reduces trial-and-error approaches . Computational tools (e.g., quantum chemical calculations) further narrow optimal conditions by modeling reaction pathways .
Advanced: Resolving Spectral Data Contradictions
Q. Q: How should researchers address discrepancies between NMR data and X-ray crystallography results?
A: Dynamic effects (e.g., conformational flexibility in solution) may explain NMR/X-ray mismatches. Cross-validation via variable-temperature NMR or solid-state NMR can clarify static vs. dynamic structural features . For crystallographic ambiguities, refining unit-cell parameters (e.g., triclinic system with α = 94.15°, β = 107.71°, γ = 111.06°) and analyzing intermolecular interactions (C–H···π, π–π stacking) ensures accurate interpretation .
Advanced: Computational Reaction Design
Q. Q: What role do computational methods play in designing derivatives of this compound?
A: Density Functional Theory (DFT) calculations predict electronic properties (e.g., charge distribution on the chlorobenzyl group), guiding substituent modifications for target interactions. Molecular docking simulations assess binding affinities, while machine learning algorithms analyze structure-activity relationships (SAR) from experimental datasets .
Advanced: Structural Analysis via Crystallography
Q. Q: What insights can crystallographic data provide about this compound’s supramolecular interactions?
A: X-ray data (e.g., triclinic P1 space group, a = 10.0878 Å, b = 10.2837 Å) reveal packing motifs driven by C–H···π and π–π interactions. These interactions influence solubility and melting behavior, critical for formulation studies .
Advanced: Enantiomeric Resolution
Q. Q: What strategies are effective for resolving enantiomers of chiral analogs of this compound?
A: Chiral chromatography (e.g., using amylose-based columns) or enzymatic resolution (e.g., lipase-mediated hydrolysis of ester intermediates) can separate enantiomers. Absolute configuration is confirmed via circular dichroism (CD) or X-ray anomalous scattering .
Advanced: Scale-up Challenges
Q. Q: What critical parameters must be controlled when scaling up synthesis from milligram to gram quantities?
A: Key parameters include:
- Exothermic control : Gradual addition of reagents (e.g., HCl) to avoid thermal runaway .
- Catalyst recovery : Palladium-based catalysts require efficient filtration to prevent contamination.
- Solvent volume ratios : Maintaining 10% isopropanol/dichloromethane during extraction ensures consistent yield .
Advanced: SAR Studies
Q. Q: How can researchers systematically explore the biological activity of derivatives?
A: A three-tiered approach is recommended:
Core modification : Replace the chlorobenzyl group with bioisosteres (e.g., thiophene) to assess electronic effects .
Side-chain diversification : Introduce substituents at the piperidine nitrogen to modulate lipophilicity .
Pharmacokinetic profiling : Use in vitro assays (e.g., microsomal stability) and in silico ADMET predictions to prioritize candidates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
